molecular formula C19H16Cl2N2O2S B2815979 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-29-2

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2815979
CAS RN: 900011-29-2
M. Wt: 407.31
InChI Key: MGFGCBGISQWCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.31. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Fused Derivatives as Precursors

Research has shown that heterocyclic fused 2,5-dihydrothiophene S,S-dioxides can serve as precursors to various heterocyclic compounds, including pyrazole fused analogues. These compounds are prepared through cycloaddition, base-induced aromatisation, and N-substitution, highlighting their potential in synthetic chemistry for developing novel heterocyclic structures (Chaloner et al., 1992).

Asymmetric Synthesis for Medicinal Chemistry

The asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines using chiral auxiliaries and organometallic reagents demonstrates the importance of stereochemistry in medicinal chemistry. These compounds are obtained with high diastereoselectivity, indicating their potential use in the synthesis of bioactive molecules with specific stereochemical configurations (Gualandi et al., 2011).

Nucleophilic Substitution for Scaffold Synthesis

The study of nucleophilic substitution of 4-phenylsulfonyl tetrafluoropyridine with unequal bidentate nucleophiles has led to the synthesis of difluorinated tetrahydropyrido and pyrazine scaffolds. This research outlines a method for creating complex heterocyclic structures, which could be foundational in the development of new pharmaceutical agents (Ranjbar‐Karimi & Mousavi, 2010).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines have been synthesized and tested for their potential as vascular smooth muscle relaxants and antihypertensive agents. This research suggests that certain compounds within this class could be explored further for their therapeutic applications in cardiovascular diseases (Abou-Gharbia et al., 1984).

Enantioselective Hydrogenation for Chiral Molecules

The enantioselective hydrogenation of heterocyclic imines to synthesize chiral tetrahydropyrrolo[1,2-a]pyrazines highlights a significant advancement in the field of asymmetric catalysis. This technique provides a pathway to generate chiral amines, which are crucial in the development of bioactive compounds with enhanced medicinal properties (Hu et al., 2018).

properties

IUPAC Name

2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-14-8-9-16(17(21)13-14)19-18-7-4-10-22(18)11-12-23(19)26(24,25)15-5-2-1-3-6-15/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFGCBGISQWCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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